molecular formula C17H16N2 B12693891 1,2-Cyclopropanediamine, N,N'-dibenzylidene-, trans- CAS No. 733-41-5

1,2-Cyclopropanediamine, N,N'-dibenzylidene-, trans-

Cat. No.: B12693891
CAS No.: 733-41-5
M. Wt: 248.32 g/mol
InChI Key: LFVWIENOFUKIAM-IAGOWNOFSA-N
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Description

1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- is an organic compound with the molecular formula C₁₇H₁₆N₂. It is characterized by the presence of a cyclopropane ring substituted with two benzylidene groups.

Preparation Methods

The synthesis of 1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- typically involves the reaction of cyclopropanediamine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- can be compared with similar compounds such as:

The uniqueness of 1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- lies in its cyclopropane ring and the specific arrangement of benzylidene groups, which confer distinct chemical and physical properties.

Properties

CAS No.

733-41-5

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

N-[(1R,2R)-2-(benzylideneamino)cyclopropyl]-1-phenylmethanimine

InChI

InChI=1S/C17H16N2/c1-3-7-14(8-4-1)12-18-16-11-17(16)19-13-15-9-5-2-6-10-15/h1-10,12-13,16-17H,11H2/t16-,17-/m1/s1

InChI Key

LFVWIENOFUKIAM-IAGOWNOFSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N=CC2=CC=CC=C2)N=CC3=CC=CC=C3

Canonical SMILES

C1C(C1N=CC2=CC=CC=C2)N=CC3=CC=CC=C3

Origin of Product

United States

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